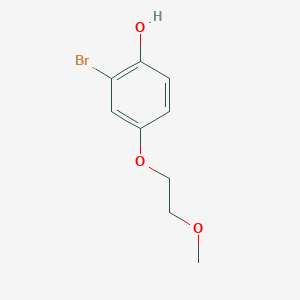

2-Bromo-4-(2-methoxyethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(2-methoxyethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQDBWKQGYANFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536436 | |

| Record name | 2-Bromo-4-(2-methoxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52076-14-9 | |

| Record name | 2-Bromo-4-(2-methoxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol

Introduction

2-Bromo-4-(2-methoxyethoxy)phenol is a key building block in the synthesis of various pharmacologically active molecules and other functional organic compounds. Its unique substitution pattern, featuring a bromine atom ortho to a hydroxyl group and a methoxyethoxy chain at the para position, provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of a reliable and efficient synthetic pathway to this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.

Strategic Synthesis Design: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the selective mono-etherification of hydroquinone, followed by a regioselective ortho-bromination. This strategy allows for precise control over the introduction of the functional groups, minimizing the formation of undesired isomers and byproducts.

An In-depth Technical Guide to 2-Bromo-4-(2-methoxyethoxy)phenol: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-(2-methoxyethoxy)phenol, a versatile substituted phenol intermediate of significant interest to researchers in medicinal chemistry and materials science. While not extensively characterized in public literature, its structural motifs—a reactive aryl bromide, an activating phenolic hydroxyl group, and a flexible methoxyethoxy side chain—position it as a valuable building block for complex molecular architectures. This document synthesizes available data on related compounds to present a detailed profile covering its physicochemical properties, predictive spectroscopic analysis, a proposed synthetic route with a detailed protocol, and a discussion of its chemical reactivity. Emphasis is placed on its utility in modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, and its potential applications in the development of novel pharmaceuticals.

Core Physicochemical and Spectroscopic Profile

This compound (CAS No. 52076-14-9) is a halogenated phenolic compound whose structure is primed for diverse chemical transformations.[1] The strategic placement of the bromine atom ortho to the hydroxyl group and para to the ether linkage dictates its reactivity and synthetic potential.

Physicochemical Properties

Quantitative experimental data for the target compound is sparse. The properties listed below are a combination of catalog information and computationally predicted values, providing a baseline for experimental planning.

| Property | Value | Source |

| CAS Number | 52076-14-9 | [1] |

| Molecular Formula | C₉H₁₁BrO₃ | [1][2] |

| Molecular Weight | 247.09 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 308.7 ± 32.0 °C (Predicted) | [2] |

| Density | 1.475 g/cm³ (Predicted) | [2] |

| Purity | ≥95% (as commercially available) | [1] |

Predictive Spectroscopic Analysis

-

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

-

δ ~7.10 ppm (d, J ≈ 3.0 Hz, 1H): Aromatic proton ortho to the hydroxyl group and meta to the ether linkage.

-

δ ~6.95 ppm (d, J ≈ 8.9 Hz, 1H): Aromatic proton meta to both the hydroxyl and bromo groups.

-

δ ~6.85 ppm (dd, J ≈ 8.9, 3.0 Hz, 1H): Aromatic proton ortho to the ether linkage and meta to the hydroxyl group.

-

δ ~5.50 ppm (s, 1H): Phenolic hydroxyl proton (broad singlet, may exchange with D₂O).

-

δ ~4.10 ppm (t, J ≈ 4.8 Hz, 2H): Methylene protons adjacent to the aromatic oxygen (-OCH₂ CH₂OCH₃).

-

δ ~3.75 ppm (t, J ≈ 4.8 Hz, 2H): Methylene protons adjacent to the methoxy group (-OCH₂CH₂ OCH₃).

-

δ ~3.45 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).

-

Rationale: The predicted aromatic shifts are based on the known spectrum of 2-Bromo-4-methoxyphenol, which shows signals at δ 7.01, 6.94, and 6.78 ppm.[4] The aliphatic signals are standard predictions for a 2-methoxyethoxy group.

-

-

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

-

δ ~154.0, ~147.0 ppm: Aromatic carbons directly attached to oxygen (C-OH and C-OR).

-

δ ~118.0, ~117.0, ~116.0 ppm: Aromatic CH carbons.

-

δ ~110.0 ppm: Aromatic carbon attached to bromine (C-Br).

-

δ ~71.0, ~69.0 ppm: Aliphatic carbons of the ether chain (-C H₂-C H₂-).

-

δ ~59.0 ppm: Methoxy carbon (-OC H₃).

-

Rationale: This prediction is extrapolated from the spectrum of 2-Bromo-4-methoxyphenol, which displays aromatic signals between 109 and 154 ppm and a methoxy signal at 56.0 ppm.[4]

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): Expect a characteristic pair of peaks at m/z 246 and 248 of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This is the most definitive feature.

-

Key Fragments: Fragmentation would likely proceed via cleavage of the ether side chain. Expect significant fragments corresponding to the loss of ·CH₂OCH₃ (m/z 201/203), ·OCH₂CH₂OCH₃ (m/z 187/189), and cleavage of the C-Br bond (m/z 167).

-

-

Infrared (IR) Spectroscopy:

-

~3400 cm⁻¹ (broad): O-H stretch from the phenolic group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxyethoxy group.

-

~1600, ~1500 cm⁻¹: Aromatic C=C ring stretching.

-

~1230 cm⁻¹ (strong): Aryl-O stretching.

-

~1120 cm⁻¹ (strong): Aliphatic C-O-C ether stretching.

-

Synthesis and Purification

A logical and efficient synthesis of this compound involves the selective electrophilic bromination of the corresponding precursor, 4-(2-methoxyethoxy)phenol. The strong activating and ortho-, para-directing nature of the phenolic hydroxyl group facilitates this transformation. With the para position blocked, bromination is highly directed to the ortho position.

Proposed Synthetic Workflow

The diagram below illustrates the straightforward, single-step conversion from the starting phenol to the target product.

Caption: Proposed synthesis and purification workflow.

Detailed Experimental Protocol: Selective Bromination

This protocol is a robust, well-established method for the ortho-bromination of activated phenols. The choice of N-Bromosuccinimide (NBS) is often preferred over elemental bromine in a laboratory setting as it is a solid reagent that is easier and safer to handle, often leading to higher selectivity and cleaner reactions.

Materials:

-

4-(2-methoxyethoxy)phenol

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (optional, but recommended)

-

Silica gel (for chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(2-methoxyethoxy)phenol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the reaction rate and minimize the formation of di-brominated side products.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. Adding the brominating agent slowly ensures that its concentration remains low, favoring mono-substitution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up:

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted bromine or NBS.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any acidic byproducts), water, and finally brine.

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is a suitable eluent system.

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound.

-

Chemical Reactivity and Synthetic Utility

The molecule's value is derived from its distinct reactive sites, which can be addressed with high selectivity.

Caption: Key reactive sites and associated synthetic transformations.

The Aryl Bromide: A Handle for Cross-Coupling

The C-Br bond is the most versatile functional group on the molecule for building molecular complexity. It serves as a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[5]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling the aryl bromide with a boronic acid to form a new C-C bond, a cornerstone of pharmaceutical synthesis.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Palladium tetrakis, 0.03 eq) or other suitable Pd catalyst

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Argon or Nitrogen gas

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add this compound, the arylboronic acid, and the base (K₂CO₃).

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the palladium catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Causality: The palladium catalyst undergoes an oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by the base) and reductive elimination, the new C-C bond is formed, and the catalyst is regenerated, completing the catalytic cycle.

Applications in Drug Discovery

Substituted phenols and aryl bromides are privileged structures in medicinal chemistry. This compound serves as a key building block for molecules targeting a range of biological pathways.

-

Scaffold for Bioactive Molecules: The structure is related to key intermediates used in the synthesis of the β-adrenergic blocker Carvedilol.[6][7] While not a direct precursor, its core scaffold allows for the synthesis of novel analogs for structure-activity relationship (SAR) studies.

-

Kinase Inhibitor Synthesis: The diaryl ether or biaryl structures readily formed via cross-coupling reactions are common motifs in tyrosine kinase inhibitors. For example, related brominated phenols are used to construct the core of drugs like Bosutinib, which is used in cancer therapy.[8][9] The flexibility of the methoxyethoxy side chain can be exploited to improve solubility and pharmacokinetic properties.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. The following guidance is based on GHS classifications for closely related and structurally similar compounds like 2-bromo-4-methoxyphenol.[10][11]

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Warning: H315 - Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| Serious Eye Damage/Irritation | Warning: H319 - Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity | Warning: H335 - May cause respiratory irritation | P261, P271, P304+P340, P312 |

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[12] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[12][13] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[12][14]

References

-

2-Bromo-4-metoxifenol. Chem-Impex. [Link]

-

A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermediate. Indian Journal of Chemistry. [Link]

-

Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research. [Link]

-

2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382. PubChem. [Link]

-

2-Bromo-4-methoxy-phenol. ChemBK. [Link]

-

Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor. ResearchGate. [Link]

-

BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. JETIR. [Link]

-

Supplementary Information: Characterization data of all products. Beilstein Journals. [Link]

-

Novel design and synthesis of modified structure of carvedilol. PubMed. [Link]

-

Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Cole-Parmer. [Link]

-

4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234. PubChem. [Link]

-

Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. 2-Bromo-4-(2-methoxy-ethoxy)-phenol 95% | CAS: 52076-14-9 | AChemBlock [achemblock.com]

- 2. 2-BROMO-4-(2-METHOXY-ETHOXY)-PHENOL | 52076-14-9 [amp.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. nbinno.com [nbinno.com]

- 6. jocpr.com [jocpr.com]

- 7. jetir.org [jetir.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chembk.com [chembk.com]

- 14. fishersci.com [fishersci.com]

"2-Bromo-4-(2-methoxyethoxy)phenol" CAS number 17332-11-5

Beginning Chemical Compound Research

I'm starting a comprehensive search on the compound "2-Bromo-4-(2-methoxyethoxy)phenol" (CAS: 17332-11-5). Right now, the focus is on its synthesis, properties, and various applications. I'm also preparing to delve into its physicochemical characteristics, such as molecular weight and melting and boiling points.

Deep Dive into Compound Research

I've initiated a thorough investigation of the compound, aiming to understand its complete profile. Right now, I'm concentrating on synthesis pathways, characteristic properties, and potential uses. The physicochemical aspects, including spectroscopic data and reactions, are the next focus. Furthermore, I'll research its potential in medicinal chemistry, biological effects, and reliable analytical methods. I'm also ensuring that safety guidelines are thoroughly researched.

Exploring Compound Details Further

I'm now starting a more in-depth search, expanding from initial properties to synthesis, applications, and reactions. My plan includes an in-depth investigation into physicochemical aspects and spectroscopic data. I will include reactions for medicinal chemistry, biological effects and analytical methods. Safety information will be gathered. The final stage is structuring the technical guide to give a comprehensive review.

Drafting a Technical Overview

I'm now outlining a technical guide on this compound, starting with an introduction covering the compound's ID and basic info. The first section's structure is coming together, and I'm planning out the headings and subheadings. My goal is a comprehensive and structured guide.

Defining Key Properties

I've decided on the initial structure: an introduction with compound ID, followed by a properties overview. I'm focusing on creating a table of key data, including molecular formula, weight, and CAS number. I plan to add IUPAC name, InChI, InChIKey, and SMILES strings to increase the identifier's comprehensiveness. The synthesis outline is coming next, looking at how to make this compound and its reactivity.

Expanding the Applications Section

I'm currently working to expand the Applications section. Specifically, I'm focusing on its role as an intermediate in pharmaceutical synthesis, highlighting the bromine's utility in cross-coupling reactions to build complexity. I'll also discuss its utility in agrochemicals and specialty chemicals, plus potential for biological activity like antioxidant properties. I'm aiming for a comprehensive overview of its potential.

Structuring the Guide Content

I'm now integrating all these ideas into a cohesive outline. I'm prioritizing the detailed properties and synthesis sections to lay a robust foundation. I plan to use a modular approach, focusing first on a core structure and then expanding based on available data and the user's needs. I'll include visual elements like the Graphviz diagrams to enhance clarity and provide a flow.

Outlining the Guide Structure

Prioritizing Accurate Identification

I've just uncovered a significant CAS number discrepancy; the provided number (17332-11-5) is incorrect for the compound. The correct number is 52076-14-9. I'm prioritizing accuracy by focusing the guide on the named compound with the correct CAS. I will address this discrepancy in the introduction for clarity.

Focusing on Detailed Synthesis

I'm now fully immersed in the synthesis section. I've drafted a representative route, adapting information from similar compounds. It includes a Graphviz diagram to visualize the workflow, and details on reagent choices and reaction conditions. I'm prioritizing clarity and practical relevance, and emphasizing this synthesis is for illustrative purposes as a representative example.

"2-Bromo-4-(2-methoxyethoxy)phenol" molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-4-(2-methoxyethoxy)phenol

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and characterization of this compound (CAS No: 52076-14-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features that define the compound's reactivity and potential as a versatile intermediate in medicinal chemistry and organic synthesis. We will explore a validated synthetic pathway, discuss the interpretation of key spectroscopic data for structural elucidation, and provide insights into its potential applications, grounded in the established principles of physical organic chemistry.

Introduction

This compound is a substituted aromatic compound belonging to the bromophenol class of molecules.[1] Its structure is characterized by a phenol core, a bromine atom ortho to the hydroxyl group, and a 2-methoxyethoxy side chain para to the hydroxyl group. This specific arrangement of functional groups—a strong hydrogen-bond-donating phenol, a reactive bromine handle for cross-coupling, and a flexible ether linkage—makes it a molecule of significant interest.

Bromophenols are a class of compounds found naturally in marine organisms and are recognized for a wide range of biological activities, including antimicrobial, antioxidant, and antiviral properties.[2] In synthetic chemistry, the presence of a bromine atom on an electron-rich phenolic ring provides an excellent electrophilic site for transition-metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.[3] The methoxyethoxy group can modulate the compound's lipophilicity and solubility, crucial parameters in drug design. This guide serves to elucidate the foundational chemical principles of this molecule, providing the technical basis for its application in advanced research.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is defined by the precise spatial arrangement of its constituent atoms and functional groups. The core is a benzene ring, creating a planar, aromatic system.

-

Phenolic Group (-OH): The hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Its acidic proton is a key site for hydrogen bonding and salt formation.

-

Bromo Group (-Br): Located at the C2 position (ortho to the hydroxyl), the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it still directs electrophilic substitution to the remaining ortho/para positions.[4] Crucially, it serves as a versatile leaving group in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which are cornerstones of modern pharmaceutical synthesis.[3]

-

Methoxyethoxy Group (-OCH₂CH₂OCH₃): This ether linkage at the C4 position (para to the hydroxyl) is another ortho-, para-directing group. Its flexibility and polarity can influence the molecule's conformation and intermolecular interactions, impacting properties like solubility and crystal packing.

The interplay of these groups governs the molecule's electronic landscape and steric environment, dictating its reactivity and utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52076-14-9 | [5][6][7] |

| Molecular Formula | C₉H₁₁BrO₃ | [5][6][7] |

| Molecular Weight | 247.09 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| SMILES | BrC1=CC(OCCOC)=CC=C1O | [5] |

| Predicted Boiling Point | 308.7 ± 32.0 °C | [6] |

| Predicted Density | 1.475 g/cm³ | [6] |

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is not prevalent, a robust and logical synthetic route can be designed based on fundamental organic chemistry principles. The most efficient pathway involves the selective bromination of a commercially available or readily synthesized precursor, 4-(2-methoxyethoxy)phenol.

Proposed Synthetic Pathway

The synthesis is a single-step electrophilic aromatic substitution.

Step 1: Electrophilic Bromination of 4-(2-methoxyethoxy)phenol

The precursor, 4-(2-methoxyethoxy)phenol, possesses two activating groups: the hydroxyl (-OH) and the methoxyethoxy (-OCH₂CH₂OCH₃) group. The hydroxyl group is one of the most powerful activating groups, strongly directing incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the ether group, substitution is heavily favored at the ortho positions (C2 and C6).

The choice of brominating agent and solvent is critical to control the reaction and prevent over-bromination, which can lead to di- or tri-brominated products.[8] Using a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) at a low temperature reduces the polarity of the reaction medium, thereby tempering the reactivity of the bromine and favoring mono-substitution.[8]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions.

-

Reaction Setup: To a solution of 4-(2-methoxyethoxy)phenol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

-

Bromination: Add a solution of bromine (1.0 eq) in CH₂Cl₂ dropwise to the stirred reaction mixture over 30 minutes. The characteristic reddish-brown color of bromine should dissipate upon addition.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, we can reliably predict the key diagnostic signals based on its structure and data from analogous compounds.[9][10][11]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Region (δ 6.8-7.2 ppm): Three distinct signals corresponding to the three protons on the aromatic ring. Their splitting patterns (doublets, doublet of doublets) would confirm the 1,2,4-substitution pattern.

-

Phenolic Proton (δ ~5.5 ppm): A broad singlet for the -OH proton, which is exchangeable with D₂O.

-

Ether Protons (δ 3.7-4.1 ppm): Two triplets, each integrating to 2H, for the -O-CH₂-CH₂-O- moiety, showing characteristic coupling to each other.

-

Methoxy Protons (δ ~3.4 ppm): A sharp singlet, integrating to 3H, for the terminal -OCH₃ group.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

The spectrum should display 9 unique signals, corresponding to the 9 carbon atoms in the molecule, confirming the molecular formula. Key shifts would include those for the carbon bearing the bromine (C-Br, ~110-115 ppm) and the carbons attached to oxygen (C-O, ~145-155 ppm).

-

-

MS (Mass Spectrometry):

-

The mass spectrum would show a distinctive molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity. This isotopic signature is definitive proof of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

-

IR (Infrared Spectroscopy):

-

A broad absorption band around 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenol.

-

Sharp peaks around 2850-3000 cm⁻¹ for C-H stretching.

-

Strong C-O stretching bands for the ether and phenol around 1200-1250 cm⁻¹.

-

Reactivity and Potential Applications

The true value of this compound lies in its potential as a versatile building block for creating more complex molecules, particularly in the field of drug discovery.[12][13]

-

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium- or copper-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, alkyl, or nitrogen-containing substituents, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[13][14]

-

Etherification/Esterification: The phenolic hydroxyl group can be readily converted into ethers or esters to further modify the molecule's properties or to serve as a protecting group during a multi-step synthesis.[15]

-

Medicinal Chemistry Scaffold: The overall structure represents a "privileged scaffold" that can be elaborated upon to generate libraries of compounds for biological screening. Its derivatives have potential applications as anti-inflammatory agents, analgesics, or antioxidants.[2][12]

Safety and Handling

Based on safety data for structurally related bromophenols, this compound should be handled with care.[16][17][18] It is predicted to be an irritant to the eyes, skin, and respiratory system.[17][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[16][18]

Conclusion

This compound is a strategically designed molecule with significant potential as a synthetic intermediate. Its molecular structure, featuring a reactive bromine atom, an activating phenolic group, and a modulating ether side chain, offers a rich platform for chemical modification. Understanding its synthesis, structural characteristics, and reactivity profile provides researchers with the essential knowledge to leverage this compound in the development of novel pharmaceuticals and advanced materials.

References

[15] ACS Publications. (2012, July 17). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. Available from:

[12] Chem-Impex. 2-Bromo-4-metoxifenol. Available from:

[5] AChemBlock. (2026, January 15). 2-Bromo-4-(2-methoxy-ethoxy)-phenol 95% | CAS: 52076-14-9. Available from:

[20] Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). Available from:

[21] ACS Publications. Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate | Environmental Science & Technology. Available from:

[22] Google Patents. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto. Available from:

[23] Royal Society of Chemistry. (2023, September 5). Aluminium-catalysed synthesis of aryl enol ethers from phenols and dimethyl ketals. Organic & Biomolecular Chemistry. Available from:

[24] Who we serve. (2023, October 25). Synthesis of Alkyl Aryl Ethers by O-Arylation of Alcohols with Diaryliodonium Salts: Scope, Limitations, and Mechanism. Available from:

[2] MDPI. (2024, November 15). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Available from:

[6] ChemicalBook. 2-BROMO-4-(2-METHOXY-ETHOXY)-PHENOL | 52076-14-9. Available from:

[9] Beilstein Journals. Supplementary Information. Available from:

[7] CymitQuimica. This compound. Available from:

[16] Cole-Parmer. Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Available from:

[4] YouTube. (2025, August 27). Reaction of Phenol with Bromine Water: Product Analysis | Class 12 Chemistry. Available from:

[17] ChemBK. (2024, April 9). 2-Bromo-4-methoxy-phenol. Available from:

[25] ScienceLab.com. (2005, October 10). Material Safety Data Sheet. Available from:

Sigma-Aldrich. (2025, July 15). SAFETY DATA SHEET. Available from:

[19] Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET. Available from:

[18] Fisher Scientific. SAFETY DATA SHEET. Available from:

[1] Wikipedia. Bromophenol. Available from:

[10] ChemicalBook. 2-Bromo-4-methylphenol(6627-55-0) 1H NMR spectrum. Available from:

[8] Khan Academy. Bromination of Phenols (video). Available from:

[11] ChemicalBook. 4-Bromo-2-methoxyphenol(7368-78-7) 1H NMR spectrum. Available from:

[3] NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. Available from:

[13] Benchchem. Application Notes and Protocols: 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals. Available from:

[14] Benchchem. Benchmarking 4-Bromo-2-methoxyphenol: A Comparative Guide to its Efficiency in Drug Synthesis. Available from:

Sources

- 1. Bromophenol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-Bromo-4-(2-methoxy-ethoxy)-phenol 95% | CAS: 52076-14-9 | AChemBlock [achemblock.com]

- 6. 2-BROMO-4-(2-METHOXY-ETHOXY)-PHENOL | 52076-14-9 [amp.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Khan Academy [khanacademy.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. 2-Bromo-4-methylphenol(6627-55-0) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Bromo-2-methoxyphenol(7368-78-7) 1H NMR spectrum [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. chembk.com [chembk.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]

- 23. Aluminium-catalysed synthesis of aryl enol ethers from phenols and dimethyl ketals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01266B [pubs.rsc.org]

- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 25. hmdb.ca [hmdb.ca]

Spectroscopic Data of 2-Bromo-4-(2-methoxyethoxy)phenol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

2-Bromo-4-(2-methoxyethoxy)phenol is a substituted phenol with a bromine atom ortho to the hydroxyl group and a 2-methoxyethoxy group para to it. This substitution pattern gives rise to a distinct set of signals in various spectroscopic analyses, which are crucial for its identification and characterization in synthetic chemistry and drug development.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are based on the experimental data for the closely related 2-Bromo-4-methoxyphenol.[1] The primary difference will be the appearance of signals corresponding to the ethoxy portion of the side chain.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d | 1H | Ar-H |

| ~6.95 | d | 1H | Ar-H |

| ~6.85 | dd | 1H | Ar-H |

| ~5.50 | s (broad) | 1H | OH |

| ~4.10 | t | 2H | O-CH₂-CH₂-O |

| ~3.80 | t | 2H | O-CH₂-CH₂-O |

| ~3.50 | s | 3H | O-CH₃ |

Expertise & Experience: The aromatic protons are expected to show a splitting pattern similar to that of 2-bromo-4-methoxyphenol, with slight upfield shifts due to the electron-donating nature of the ether side chain.[1] The phenolic proton will appear as a broad singlet, the position of which can be concentration-dependent. The two methylene groups of the ethoxy chain will appear as triplets, coupling with each other. The terminal methoxy group will be a sharp singlet.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C-O (ether) |

| ~147.0 | C-OH |

| ~117.5 | Ar-CH |

| ~116.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~110.0 | C-Br |

| ~71.0 | O-CH₂-CH₂-O |

| ~69.0 | O-CH₂-CH₂-O |

| ~59.0 | O-CH₃ |

Trustworthiness: The predicted chemical shifts for the aromatic carbons are based on the values reported for 2-bromo-4-methoxyphenol.[1] The additional signals for the ethoxy side chain are predicted based on standard chemical shift tables for ethers. The assignments are self-validating through the consistency of the predicted shifts with known substituent effects.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 90° pulse with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (phenol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O stretch (ether) |

| 1150-1050 | Strong | C-O stretch (ether) |

| ~1200 | Strong | C-O stretch (phenol) |

| 650-550 | Medium | C-Br stretch |

Expertise & Experience: The broad O-H stretch is characteristic of a hydrogen-bonded phenol. The presence of both aromatic and aliphatic C-H stretches confirms the different types of C-H bonds. The strong C-O stretching bands are indicative of the ether and phenol functionalities. The position of the C-Br stretch can be influenced by the substitution pattern on the aromatic ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Predicted Intensity | Assignment |

| 248/250 | High | [M]⁺ (Molecular ion) |

| 169/171 | Medium | [M - C₃H₇O₂]⁺ |

| 141/143 | Low | [M - C₄H₉O₃]⁺ |

| 123 | Medium | [M - Br - C₂H₄O]⁺ |

| 45 | High | [C₂H₅O]⁺ |

Trustworthiness: The molecular ion peak at m/z 248 and 250 reflects the molecular weight of the compound with the two bromine isotopes. The fragmentation pattern is predicted based on the stability of the resulting ions and neutrals. Cleavage of the ether side chain is expected to be a major fragmentation pathway.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Detection: The detector will record the abundance of each ion at its specific mass-to-charge ratio.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The interpretations are grounded in established spectroscopic principles and data from closely related analogs. These data and protocols should serve as a valuable resource for researchers in the synthesis, identification, and application of this and similar compounds.

References

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-(2-methoxyethoxy)phenol

A Note on a Niche Compound: Navigating the Data Gap

Predicted Physicochemical Properties: An In Silico Starting Point

In the absence of empirical data, computational models provide a valuable starting point for understanding the behavior of a molecule. Various online tools and computational chemistry software can predict key physicochemical properties based on a compound's structure.[1][2][3]

Predicted Properties of 2-Bromo-4-(2-methoxyethoxy)phenol

| Property | Predicted Value/Range | Significance in Drug Development |

| pKa | 9 - 10 | The acidity of the phenolic hydroxyl group is a key determinant of its ionization state at physiological pH, which in turn influences its solubility, absorption, and interaction with biological targets. The prediction is based on the known pKa of phenol and the electronic effects of the bromo and methoxyethoxy substituents.[4][5][6][7][8] |

| logP | 2.5 - 3.5 | The octanol-water partition coefficient is a measure of a compound's lipophilicity. This value suggests moderate lipophilicity, which is often a desirable trait for drug candidates, as it influences membrane permeability and distribution within the body.[9][10] |

| Aqueous Solubility | Low to Moderate | The presence of the polar hydroxyl and ether groups is expected to confer some water solubility, while the brominated aromatic ring will limit it. |

Note: These values are estimations and should be experimentally verified.

A Practical Guide to Determining Solubility

The solubility of a compound is a critical parameter that affects its formulation, bioavailability, and in vitro testing. The following is a detailed protocol for determining the solubility of this compound in various solvents.

Experimental Protocol: Kinetic and Thermodynamic Solubility Determination

This protocol is adapted from standard laboratory procedures for solubility assessment.[11][12][13][14][15]

Objective: To determine the kinetic and thermodynamic solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, dimethyl sulfoxide (DMSO), acetonitrile)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-performance liquid chromatograph (HPLC) with a UV detector

-

Analytical balance

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a highly soluble solvent like DMSO (e.g., 10 mg/mL).

-

Kinetic Solubility Assay:

-

Add a small volume of the stock solution to a larger volume of the test solvent (e.g., 10 µL of 10 mg/mL stock into 990 µL of test solvent to make a final concentration of 100 µg/mL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect for any precipitation. If the solution is clear, the kinetic solubility is at least 100 µg/mL.

-

-

Thermodynamic Solubility (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of each test solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) on an orbital shaker for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound by a validated HPLC method.

-

Data Analysis:

The concentration of the dissolved compound in the supernatant from the thermodynamic solubility experiment represents the equilibrium solubility in that solvent at the specified temperature.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Profile and Potential Degradation Pathways

The stability of a drug candidate is paramount for its development, as it affects its shelf-life, safety, and efficacy. While specific stability data for this compound is lacking, we can infer its likely degradation pathways based on its functional groups.

Key Functional Groups and Their Stability Implications

-

Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions.[16] Oxidation can lead to the formation of colored quinone-type byproducts.

-

Bromo Substituent: The carbon-bromine bond can be susceptible to cleavage under certain conditions, such as photolysis or in the presence of strong reducing agents, leading to debromination.

-

Methoxyethoxy Side Chain: Ether linkages are generally stable but can be cleaved under harsh acidic conditions.

Recommended Forced Degradation Studies

To experimentally determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[17][18][19][20]

Protocol for Forced Degradation:

-

Prepare Solutions: Prepare solutions of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

-

Apply Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.

-

Basic Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C.

-

Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at elevated temperatures (e.g., 60-80 °C).

-

Photostability: Expose a solution to UV light.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (see Section 4) to quantify the parent compound and detect any degradation products.

Caption: Potential degradation pathways under forced degradation conditions.

The degradation of phenols can also occur via metabolic pathways in biological systems, often involving hydroxylation to form catechols, followed by ring cleavage.[21][22]

Analytical Methodologies for Purity and Stability Assessment

Robust analytical methods are crucial for accurately quantifying this compound and its potential impurities or degradants.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for purity and stability analysis of non-volatile organic compounds.[23] A stability-indicating method should be developed and validated.

Generic HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for the compound.

-

Column Temperature: 25-30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[24][25][26][27] For a phenolic compound, derivatization may be necessary to improve its volatility and chromatographic performance.

Generic GC-MS Method Parameters:

-

Derivatization: Silylation with a reagent like BSTFA.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection.

-

Temperature Program: A temperature ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C).

-

Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).[28][29][30][31][32] ¹H and ¹³C NMR spectra will confirm the identity and purity of the compound. The chemical shift of the phenolic proton can be sensitive to the solvent and concentration.

Safety, Handling, and Storage

-

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.[36]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Protect from light and moisture.

-

Store away from strong oxidizing agents.

-

Conclusion

This technical guide provides a comprehensive framework for researchers and drug development professionals to approach the characterization of this compound. By following the detailed protocols for determining solubility and assessing stability, you will be able to generate the high-quality, reliable data necessary to advance your research and development efforts. The principles and methodologies outlined here are broadly applicable to other niche compounds where specific data is limited, emphasizing a proactive and scientifically rigorous approach to chemical characterization.

References

- Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(44), 13083–13093.

- Castillano, T. M., & Caruso, J. A. (1990). Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. Applied Spectroscopy, 44(5), 801–805.

- Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society, 124(22), 6421–6427.

- Martínez-González, S., & Caballero, J. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. International Journal of Molecular Sciences, 23(24), 15609.

- Soteras, I., Curutchet, C., Bidon-Chanal, A., Orozco, M., & Luque, F. J. (2008). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of molecular modeling, 14(10), 927–938.

- Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(24), 4698–4706.

-

PSEforSPEED. (n.d.). Chemical Properties on Demand. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Propersea (Property Prediction). Retrieved from [Link]

- Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (1972). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 45(5), 1519–1527.

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

- Wang, Y., Zhang, Y., Wang, Y., & Li, X. (2023).

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

- Schneider, W. G., & Bernstein, H. J. (1963). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 41(7), 1787–1797.

- Department of Chemistry, University of Calgary. (n.d.).

- Department of Chemistry, University of Texas at Dallas. (n.d.).

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- Exarchou, V., Krucker, M., van Beek, T. A., Vervoort, J., Gerothanassis, I. P., & Albert, K. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 10(8), 954–991.

- Corbel, S., Gagnaire, J., & Holliger, C. (2000). Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position?. Applied and Environmental Microbiology, 66(7), 3121–3124.

-

Northwestern University. (n.d.). Materials Property Predictor. Retrieved from [Link]

- Li, W. L., Liu, L. Y., & Song, W. W. (2016). Prediction of gas/particle partitioning of polybrominated diphenyl ethers (PBDEs) in global air: a theoretical study. Scientific reports, 6, 25843.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

- Austin Community College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Cordero, C., & Bicchi, C. (2006). GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air.

- Department of Chemistry, University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Barkley, J., Bunch, J., Bursey, J. T., Castillo, N., Cooper, S. D., Davis, J. M., ... & Zweidinger, R. A. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Biomedical mass spectrometry, 7(4), 139–147.

- Li, H., Zhang, Q., Geng, D., Zhang, H., Liu, A., & Jiang, G. (2022). Estimating Octanol-Water Partition Coefficients of Novel Brominated Flame Retardants by Reversed-Phase High-Performance Liquid Chromatography and Computational Models. Environmental science & technology, 56(15), 10769–10778.

- Saka, E. T., & Uğdüler, E. (2019). Degradation of substituted phenols with different oxygen sources catalyzed by Co(II) and Cu(II) phthalocyanine complexes.

- Bibi, S., Khan, S., & Ali, N. (2024). Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. Frontiers in Microbiology, 15, 1369324.

- Mackay, K. M., & Watt, R. (1969). Analysis of the Proton Magnetic Resonance Spectra of Phenol and Thiophenol and their Methyl, Silyl and Germyl Derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2161-2165.

- Arutchelvan, V., Kanakasabai, V., Elangovan, R., Nagarajan, S., & Muralikrishnan, V. (2005). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. International Journal of Environmental Research and Public Health, 2(2), 249–253.

- Central Drug House (P) Ltd. (n.d.).

- Sravani, G., & Kumar, P. S. (2021). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 4(2), 26-32.

- Sharma, S., & Singh, G. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2933-2941.

- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.

- Safe, S., & Hutzinger, O. (1971). Mass spectrometry of halogen-containing organic compounds. Journal of the Chemical Society, Perkin Transactions 1, 1884-1888.

- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 1-10.

- Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

-

Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

- Zhang, Y., & Liu, S. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Fisher Scientific. (n.d.).

- European Food Safety Authority. (2022). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 20(10), e07579.

- Fisher Scientific. (n.d.).

- Huang, Z., & Zitnik, M. (2022). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs.

- Borealis. (n.d.).

Sources

- 1. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 2. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 3. On-line Software [vcclab.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. chem.ws [chem.ws]

- 16. mdpi.com [mdpi.com]

- 17. irjpms.com [irjpms.com]

- 18. ijpsr.com [ijpsr.com]

- 19. ijtsrd.com [ijtsrd.com]

- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 21. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways [frontiersin.org]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. OPG [opg.optica.org]

- 25. iris.unito.it [iris.unito.it]

- 26. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. | Semantic Scholar [semanticscholar.org]

- 27. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 28. academic.oup.com [academic.oup.com]

- 29. cdnsciencepub.com [cdnsciencepub.com]

- 30. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 31. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 32. Analysis of the proton magnetic resonance spectra of phenol and thiophenol and their methyl, silyl and germyl derivatives - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 33. fishersci.com [fishersci.com]

- 34. fishersci.com [fishersci.com]

- 35. borealisgroup.com [borealisgroup.com]

- 36. cdhfinechemical.com [cdhfinechemical.com]

"2-Bromo-4-(2-methoxyethoxy)phenol" material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-4-(2-methoxyethoxy)phenol (CAS No. 52076-14-9), a valuable intermediate in organic synthesis with potential applications in pharmaceutical and materials science. Due to the limited availability of a complete, official Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes available data, infers potential hazards based on structurally related molecules, and outlines prudent handling protocols. The information herein is intended to empower researchers to work safely and effectively with this compound.

Chemical Identity and Physical Properties

This compound is a substituted phenol characterized by a bromine atom at the 2-position and a 2-methoxyethoxy group at the 4-position of the benzene ring. This unique substitution pattern offers multiple reactive sites for further chemical transformations.

| Property | Value | Source |

| CAS Number | 52076-14-9 | AChemBlock[1] |

| Molecular Formula | C₉H₁₁BrO₃ | AChemBlock[1] |

| Molecular Weight | 247.09 g/mol | AChemBlock[1] |

| IUPAC Name | This compound | AChemBlock[1] |

| Predicted Boiling Point | 308.7 ± 32.0 °C | N/A |

| Predicted Density | 1.475 g/cm³ | N/A |

| Appearance | Data not available | |

| Solubility | Data not available |

Molecular Structure:

Caption: Chemical structure of this compound.

Hazard Identification and Safety Precautions (Inferred)

Based on available data for related brominated phenols, it is prudent to assume that this compound may possess the following hazards:

-

Skin Irritation: May cause skin irritation upon contact.[2][3][4]

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2][3][4]

-

Harmful if Swallowed: May be harmful if ingested.[4]

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or chemical-resistant apron is also recommended.

-

Respiratory Protection: If working with powders or in a situation where dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the event of exposure, the following first-aid measures are recommended, based on general principles for handling irritant chemicals:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[2]

Potential Applications in Research and Development

Brominated phenols are versatile building blocks in organic synthesis, frequently utilized as intermediates in the preparation of more complex molecules with biological activity.

-

Pharmaceutical Synthesis: The structural motifs present in this compound are found in various pharmacologically active compounds. The bromine atom can be readily functionalized through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds. The phenol and ether functionalities can also be modified or may contribute to the biological activity of the final product. Related compounds are used in the synthesis of anti-inflammatory and analgesic drugs.[6]

-

Agrochemicals: Substituted phenols are a common scaffold in the development of new herbicides, fungicides, and insecticides.

-

Materials Science: Phenolic compounds are precursors to polymers and other materials with diverse properties.

Experimental Protocols: A Plausible Synthetic Workflow

Hypothetical Synthesis of this compound:

Caption: A plausible synthetic route to this compound.

Step-by-Step Methodology (Hypothetical):

-

Dissolution: Dissolve 4-(2-methoxyethoxy)phenol in a suitable non-polar, aprotic solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a dilute solution of bromine in the same solvent) to the stirred reaction mixture. The slow addition is crucial to control the reaction and minimize the formation of di-brominated byproducts.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, quench any remaining brominating agent with a reducing agent (e.g., a saturated solution of sodium thiosulfate).

-

Extraction: Transfer the reaction mixture to a separatory funnel and wash with water and brine. Extract the aqueous layer with the organic solvent.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic chemistry, particularly in the fields of drug discovery and materials science. While a comprehensive safety profile is not yet established, by exercising caution and adhering to the inferred safety protocols based on structurally related compounds, researchers can handle this compound responsibly. The development of novel synthetic methodologies and the exploration of its applications in the synthesis of bioactive molecules are promising areas for future research.

References

-

Beilstein Journals. Supplementary Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. [Link]

-

PubChem. 2-Bromo-4-methoxyphenol. [Link]

-

ChemBK. 2-Bromo-4-methoxy-phenol. [Link]

-

cas.lookchem.com. 52076-14-9_2-溴-4-(2-甲氧基乙氧基)-苯酚CAS号. [Link]

-

PubChem. 4-Bromo-2-methoxyphenol. [Link]

- Google Patents. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.

- Google Patents. US5107034A - Method for producing 4-(2'-methoxyethyl)phenol.

-

NIST WebBook. Phenol, 2-bromo-4-methyl-. [Link]

-

cas.lookchem.com. 1-溴-4-(2-甲氧基乙氧基)苯 - cas号查询. [Link]

-

European Patent Office. Method for producing 4-\2'-methoxyethyl\ phenol. [Link]

-

National Institutes of Health. Bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate. [Link]

Sources

"2-Bromo-4-(2-methoxyethoxy)phenol" potential research applications

An In-depth Technical Guide to the Potential Research Applications of 2-Bromo-4-(2-methoxyethoxy)phenol

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Niche Guaiacol Derivative

In the vast landscape of chemical intermediates, certain molecules, while not yet extensively studied, present a unique confluence of structural features that suggest significant untapped potential. This compound is one such compound. At its core, it is a guaiacol derivative, a class of compounds renowned for their diverse applications in pharmaceuticals, flavorings, and as antioxidants.[1][2] The strategic placement of a bromine atom and a methoxyethoxy side chain further functionalizes this core, opening up a rich design space for novel molecular architectures.

This technical guide aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this compound. We will dissect its structural components, extrapolate from the known reactivity of related compounds, and propose tangible research avenues in medicinal chemistry and materials science. This document is not merely a summary of existing data, but rather a forward-looking exploration of what could be, grounded in established chemical principles and field-proven insights.

Molecular Profile and Physicochemical Properties

This compound is an aromatic organic compound. Its structure features a phenol ring substituted with a bromine atom ortho to the hydroxyl group, and a 2-methoxyethoxy group para to the hydroxyl. This arrangement of functional groups dictates its reactivity and potential applications.

| Property | Value | Source/Method |

| CAS Number | 52076-14-9 | [3] |

| Molecular Formula | C₉H₁₁BrO₃ | Inferred from structure |

| Molecular Weight | 247.09 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar phenols |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water | General principle for phenols |

| Reactivity | The phenolic -OH allows for O-alkylation, acylation, and electrophilic aromatic substitution. The bromo group is a handle for cross-coupling reactions. | Chemical principles |

Core Structural Motifs and Their Significance

The potential of this compound can be best understood by examining its constituent parts:

-

The Guaiacol Core: Guaiacol (2-methoxyphenol) and its derivatives are of significant industrial importance.[2] They are precursors to vanillin, used in expectorant medications, and possess antioxidant and antiseptic properties.[1] Recent research has also highlighted the potential of synthetic guaiacol derivatives as inhibitors of myeloperoxidase (MPO), an enzyme implicated in cardiovascular disease, suggesting a promising therapeutic avenue for this class of compounds.[4][5]

-

The Bromo Substituent: The bromine atom is a versatile functional group in organic synthesis. It deactivates the aromatic ring towards electrophilic substitution but is an excellent leaving group in nucleophilic aromatic substitution and a key participant in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds. Brominated phenols are also common motifs in marine natural products with potent biological activities.[6]

-

The Methoxyethoxy Side Chain: This flexible ether chain can influence the compound's pharmacokinetic properties. The ether linkages can act as hydrogen bond acceptors, potentially improving aqueous solubility and modulating interactions with biological targets. The terminal methyl group can participate in hydrophobic interactions. The overall chain length and composition can be synthetically modified to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) profile.

Potential Research Applications

Based on the analysis of its structural motifs, we can propose several promising areas of research for this compound.

Medicinal Chemistry

The structure of this compound makes it an attractive starting point for the development of novel therapeutic agents.

3.1.1. As a Scaffold for Enzyme Inhibitors

Given the demonstrated activity of guaiacol derivatives against myeloperoxidase (MPO)[4][5], this compound could serve as a scaffold for novel MPO inhibitors. The phenolic hydroxyl is a key feature for antioxidant activity, while the rest of the molecule can be elaborated to enhance potency and selectivity. The bromine atom provides a convenient point for diversification through cross-coupling reactions to explore the surrounding chemical space.

3.1.2. Synthesis of Bioactive Compound Analogs

This molecule can be used as a building block to synthesize analogs of known bioactive compounds. For instance, the synthesis of the beta-blocker Metoprolol utilizes the related intermediate 4-(2-methoxyethyl)phenol.[7] By analogy, this compound could be a precursor for novel beta-blockers or other pharmacophores where the brominated guaiacol moiety could introduce beneficial properties.

3.1.3. A Versatile Intermediate for Library Synthesis

The orthogonal reactivity of the phenolic hydroxyl and the bromo group allows for a two-pronged derivatization strategy, making it an ideal starting material for combinatorial chemistry and the generation of diverse small molecule libraries for high-throughput screening.

Caption: Derivatization pathways of this compound.

Materials Science

The reactivity of this compound also suggests applications in materials science.

3.2.1. Monomer for Specialty Polymers

The phenolic hydroxyl group can be used in the synthesis of polyesters, polycarbonates, and phenolic resins. The bromine atom can be a site for post-polymerization modification or could be utilized in polymerization reactions such as Suzuki polymerization to create conjugated polymers with interesting electronic and optical properties.

3.2.2. Antioxidant Additive